

Application Note: Measuring Fractional Protein Synthesis Rates (FSR) with ^{13}C -KIC

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Compound of Interest

Compound Name: *Alpha-ketoisocaproic acid- $^{13}\text{C}5$
(sodium)*

Cat. No.: *B12388010*

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-Ketoisocaproate (KIC) Enrichment.

Abstract & Principle

Measuring the rate at which new proteins are synthesized (Fractional Synthesis Rate, FSR) is critical in drug development for muscle wasting diseases, sarcopenia, and metabolic disorders. The "Gold Standard" method involves the continuous infusion of a stable isotope tracer, typically L-[1- ^{13}C]leucine.

However, the accuracy of FSR calculations depends entirely on correctly defining the precursor pool enrichment (

). The true precursor for protein synthesis is leucyl-tRNA, but this pool is technically difficult to sample in human subjects.

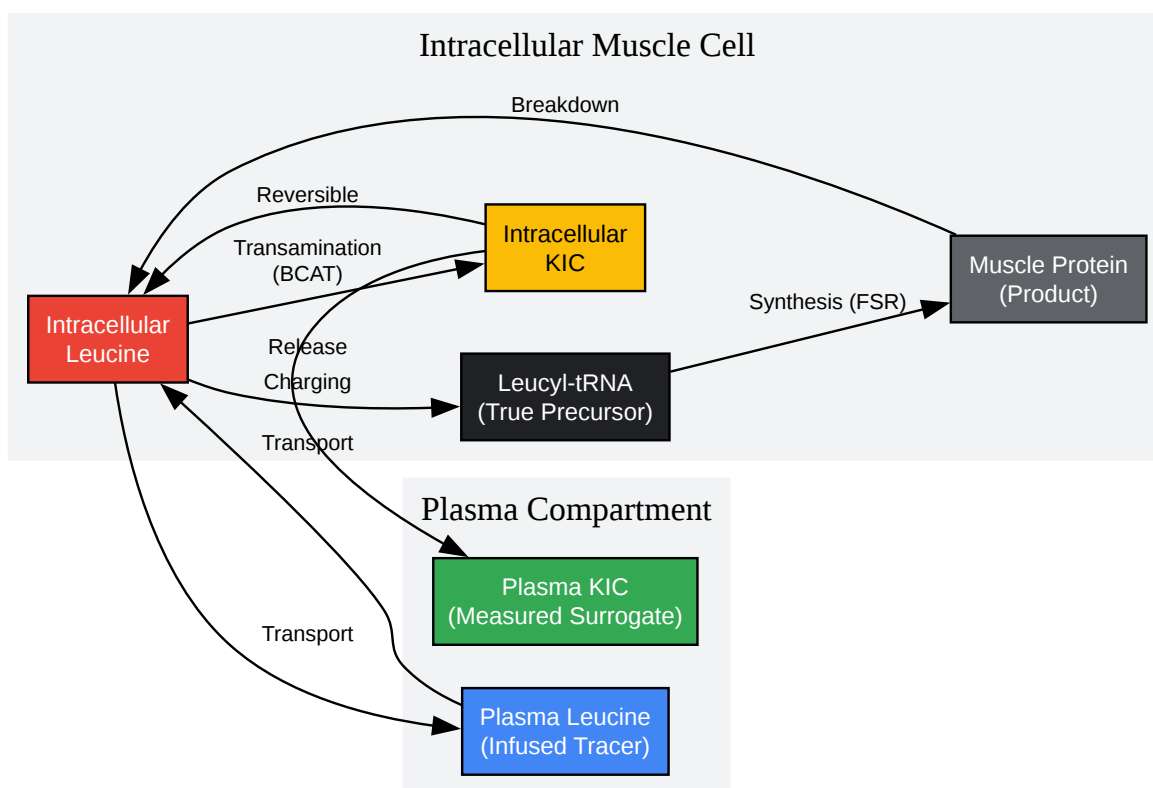
The Solution: The Reciprocal Pool Model. Intracellular leucine is in rapid equilibrium with its transamination product,

-ketoisocaproate (KIC). Studies have validated that the enrichment of plasma KIC more closely reflects the intracellular leucine enrichment than plasma leucine itself does (approx. 77% of

intracellular flux). Therefore, measuring Plasma [1-13C]KIC enrichment provides a robust, accessible surrogate for the true intracellular precursor pool.

Mechanism of Action: The Reciprocal Pool

The following diagram illustrates the kinetic relationship between the plasma compartment and the intracellular space, justifying the use of Plasma KIC as the surrogate precursor.



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Figure 1: The Reciprocal Pool Model. Plasma KIC enrichment (green) is generated from intracellular KIC, which is in equilibrium with intracellular leucine (red), making it a superior proxy for the tRNA pool compared to plasma leucine.

Experimental Design

Tracer Selection

- Tracer: L-[1-13C]Leucine (99 atom % excess).

- Why 1-13C? The carboxyl carbon is lost as during oxidation (irreversible), simplifying the kinetic model.
- Surrogate Analyte:
 - Ketoisocaproate (KIC).

Subject Preparation & Infusion Protocol

To achieve a "Steady State" enrichment in the precursor pool, a Primed-Continuous Infusion is required.

Parameter	Specification	Notes
State	Post-absorptive (Fasted)	Overnight fast (10-12h) to stabilize basal turnover.
Catheters	Two (2)	One in antecubital vein (infusion); One in contralateral hand vein (sampling).
Heated Hand	Required	Sampling hand kept in a heating box (55°C) to "arterialize" venous blood.
Prime Dose	L-[1-13C]Leucine: ~1.0 mg/kg	Bolus to instantly raise pool enrichment.
Infusion Rate	~1.0 mg/kg/hour	Constant rate to maintain steady state.
Duration	3 - 6 hours	Steady state usually achieved by 60-90 mins.

Sampling Timeline

- T=0 min: Collect baseline blood and muscle biopsy (background enrichment). Start Infusion.
- T=120, 140, 160, 180 min: Collect blood samples (Plasma KIC steady state verification).

- T=120 min: First Muscle Biopsy (Start of FSR measurement window).
- T=180-240 min: Second Muscle Biopsy (End of FSR measurement window).

Detailed Analytical Protocols

Protocol A: Plasma KIC Enrichment (The Precursor)

Objective: Isolate

-keto acids and measure ^{13}C enrichment via GC-MS. Method: Quinoxalinol-TMS derivatization (Ford et al. method).

Reagents:

- 4M HCl
- o-Phenylenediamine (OPD) solution (2% in 4M HCl)
- Ethyl Acetate
- MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) with 1% TMCS.

Step-by-Step:

- Protein Precipitation: Add 200

µL Plasma to 1 mL cold Ethanol or Acetone. Centrifuge (10,000g, 10 min). Collect supernatant.

- Derivatization (Cyclization): Evaporate supernatant. Reconstitute in 200

µL of 2% OPD in 4M HCl.

- Incubation: Heat at 90°C for 1 hour.

- Chemistry: OPD reacts with the

- keto group of KIC to form a quinoxalinol ring (stable).

- Extraction: Cool samples. Extract twice with 1 mL Ethyl Acetate. Combine organic layers.
- Drying: Evaporate Ethyl Acetate under Nitrogen stream.
- Silylation: Add 50
L MSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
 - Chemistry: Silylates the hydroxyl and carboxyl groups for GC volatility.
- GC-MS Analysis:
 - Column: DB-5MS or equivalent (30m).
 - Mode: SIM (Selected Ion Monitoring).
 - Ions: Monitor m/z 232 (M+0) and m/z 233 (M+1) for the KIC-Quinoxalinol-TMS derivative.
 - Metric: Calculate Tracer/Tracee Ratio (TTR) or Mole Percent Excess (MPE).

Protocol B: Muscle Protein-Bound Leucine (The Product)

Objective: Isolate myofibrillar/mixed proteins, hydrolyze to amino acids, and measure bound [1-¹³C]leucine.

Step-by-Step:

- Homogenization: Homogenize ~30-50 mg muscle tissue in ice-cold PCA (Perchloric Acid, 2%).
- Washing: Centrifuge. Discard supernatant (contains free amino acids). Wash pellet 3x with PCA and Ethanol to remove all unbound tracers.
- Hydrolysis: Resuspend pellet in 6M HCl. Heat at 110°C for 24 hours (acid hydrolysis).
- Purification: Dry the hydrolysate. Re-dissolve in water and pass through a Cation Exchange Column (Dowex 50W-X8).

- Action: Amino acids bind; contaminants wash through. Elute amino acids with 4M NH₄OH.
- Derivatization: Dry eluate. Derivatize using NAP (N-acetyl n-propyl) or t-BDMS method.
 - Preferred (t-BDMS): Add MTBSTFA + 1% TBDMCS. Heat 60°C for 30 min.
- GC-C-IRMS or GC-MS Analysis:
 - Due to low enrichment in protein (often <0.05 MPE), GC-C-IRMS (Combustion Isotope Ratio Mass Spectrometry) is preferred for high sensitivity.
 - If using GC-MS, high-sensitivity SIM mode is required.

Data Analysis & Calculation

The Fractional Synthesis Rate (FSR) is calculated using the standard precursor-product equation.

Where:

- Δ : The change in protein-bound leucine enrichment between Biopsy 2 and Biopsy 1 (in MPE or TTR).
- \bar{E} : The average enrichment of the precursor pool (Plasma KIC) during the incorporation period.
- Δt : The time interval between biopsies (in hours).

Example Data Calculation Table

Parameter	Value	Unit	Source
Plasma KIC (Avg)	0.055	TTR	GC-MS (Protocol A)
Protein Bound Leu (T1)	0.0002	TTR	GC-MS/IRMS (Protocol B)
Protein Bound Leu (T2)	0.0006	TTR	GC-MS/IRMS (Protocol B)
	0.0004	TTR	(T2 - T1)
Time ()	2.0	Hours	Experimental Log
FSR	0.36	%/hour	Calculated

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation:

- **Steady State Verification:** Plot Plasma KIC enrichment vs. time. The slope should be effectively zero during the sampling window. If enrichment is rising, the calculated FSR will be underestimated.
- **Internal Standards:** Use -Ketovaleric acid as an internal standard during KIC extraction to correct for recovery losses (though enrichment ratios are robust against recovery issues).
- **Enrichment Range:** Ensure Plasma KIC enrichment is sufficient (typically 4-6 MPE) to be detectable above background but low enough to avoid perturbing the system.

References

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Sources

- [1. Determination of the free fraction and relative free fraction of drugs strongly bound to plasma proteins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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